molecular formula C14H10BrFO B1292349 2-Bromo-3'-fluoro-4'-methylbenzophenone CAS No. 951886-24-1

2-Bromo-3'-fluoro-4'-methylbenzophenone

Cat. No.: B1292349
CAS No.: 951886-24-1
M. Wt: 293.13 g/mol
InChI Key: MMZCVYUDVSQWCJ-UHFFFAOYSA-N
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Description

2-Bromo-3’-fluoro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10BrFO and a molecular weight of 293.13 g/mol It is a derivative of benzophenone, featuring bromine, fluorine, and methyl substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-fluoro-4’-methylbenzophenone typically involves the following steps:

    Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group can be added using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 2-Bromo-3’-fluoro-4’-methylbenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-fluoro-4’-methylbenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine and fluorine substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-3’-fluoro-4’-methylbenzophenone has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals and biologically active compounds.

    Chemical Biology: It can be used to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 2-Bromo-3’-fluoro-4’-methylbenzophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-fluoro-3’-methylbenzophenone: A similar compound with the bromine and fluorine substituents in different positions.

    2-Bromo-3,3,3-Trifluoropropene: Another bromine and fluorine-containing compound used in organic synthesis.

Uniqueness

2-Bromo-3’-fluoro-4’-methylbenzophenone is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of bromine, fluorine, and methyl groups on the benzophenone structure provides distinct chemical and physical characteristics that can be leveraged in various applications.

Properties

IUPAC Name

(2-bromophenyl)-(3-fluoro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZCVYUDVSQWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231725
Record name (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-24-1
Record name (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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